3-Oxoalanine

Description

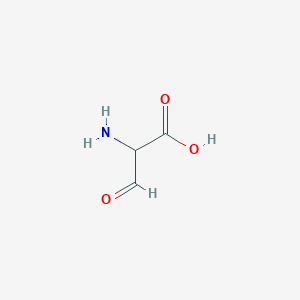

3-Oxoalanine, also known as Cα-formylglycine (FGly), is a non-standard amino acid derivative critical for the catalytic activity of sulfatases. It is generated via post-translational modification of a conserved cysteine or serine residue in the active site of sulfatases .

Properties

CAS No. |

5735-66-0 |

|---|---|

Molecular Formula |

C3H5NO3 |

Molecular Weight |

103.08 g/mol |

IUPAC Name |

(2S)-2-amino-3-oxopropanoic acid |

InChI |

InChI=1S/C3H5NO3/c4-2(1-5)3(6)7/h1-2H,4H2,(H,6,7)/t2-/m0/s1 |

InChI Key |

XMTCKNXTTXDPJX-REOHCLBHSA-N |

Isomeric SMILES |

C(=O)[C@@H](C(=O)O)N |

Canonical SMILES |

C(=O)C(C(=O)O)N |

physical_description |

Solid |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-3-oxopropanoic acid can be synthesized through various methods. One common synthetic route involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . Another method involves the hydrolysis of acetyl cyanide, formed by the reaction of acetyl chloride with potassium cyanide .

Industrial Production Methods

Industrial production methods for 2-amino-3-oxopropanoic acid are not well-documented, but the compound can be produced on a laboratory scale using the aforementioned synthetic routes. The scalability of these methods would depend on the optimization of reaction conditions and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-oxopropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of both amino and keto groups makes it a versatile compound for different types of chemical transformations.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents like potassium permanganate or bleach can oxidize 2-amino-3-oxopropanoic acid.

Reduction: Zinc dust and formic acid are commonly used for the reduction of this compound.

Substitution: Various nucleophiles can attack the carbonyl carbon, leading to substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

2-Amino-3-oxopropanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-3-oxopropanoic acid involves its interaction with various molecular targets and pathways. One known target is malonamidase E2, an enzyme found in Bradyrhizobium japonicum . The compound can act as a substrate or inhibitor for different enzymes, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Chemical Properties

- Molecular Formula: C₃H₅NO₃

- Average Mass : 103.077 g/mol

- Key Functional Groups : Contains a formyl group (-CHO) at the α-carbon, enabling nucleophilic reactivity .

Comparison with Similar Compounds

Catalytic Residues in Hydrolases

3-Oxoalanine distinguishes sulfatases from other hydrolytic enzymes. Below is a comparative analysis:

Structural Analogs

This compound shares functional groups with other α-keto acids but differs in reactivity and biological roles:

Post-Translational Modifications

The formation of this compound is distinct from other modifications:

- Organism-Specificity :

- Enzyme Requirements: Requires SUMF1 in eukaryotes, which is absent in organisms lacking sulfatases . Contrasts with phosphorylation (kinases) or glycosylation (glycosyltransferases), which require ATP or sugar donors .

Metabolic and Disease Context

- Metabolic Roles: Lower urinary levels of this compound correlate with osteoarthritis, suggesting impaired sulfatase activity in connective tissues .

- Genetic Disorders: Defective this compound formation causes lysosomal storage disorders (e.g., mucopolysaccharidosis VI) due to non-functional sulfatases . Comparable to zinc deficiency in metalloproteases but specific to sulfate metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.